Physicochemical Properties of 4-Aza-Oleanolic Acid Methyl Ester: An In-depth Technical Guide
Physicochemical Properties of 4-Aza-Oleanolic Acid Methyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aza-Oleanolic acid methyl ester is a synthetic triterpenoid (B12794562) derivative belonging to the aza-triterpenoid class of compounds. These molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which often include anti-inflammatory, anti-cancer, and antiviral properties. The introduction of a nitrogen atom into the steroidal backbone of naturally occurring triterpenoids like oleanolic acid can significantly alter their physicochemical properties, bioavailability, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Aza-Oleanolic acid methyl ester, detailed experimental protocols for their determination, and insights into its potential biological signaling pathways.
Physicochemical Data
The following tables summarize the computed and available experimental physicochemical properties of 4-Aza-Oleanolic acid methyl ester. For context, data for the parent compound, oleanolic acid, and its non-aza methyl ester are also provided where available.
Table 1: General and Computed Physicochemical Properties of 4-Aza-Oleanolic Acid Methyl Ester [1]
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₃NO₃ | PubChem |
| Molecular Weight | 441.6 g/mol | PubChem |
| IUPAC Name | methyl (1S,2R,5R,10R,11S,15S,20S)-1,2,10,17,17-pentamethyl-7-oxo-6-azapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docos-13-ene-20-carboxylate | PubChem |
| Canonical SMILES | C[C@]12CCC(=O)N[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C | PubChem |
| XLogP3 | 5.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 441.32429423 g/mol | PubChem |
| Topological Polar Surface Area | 55.4 Ų | PubChem |
Table 2: Experimental Physicochemical Properties
| Property | 4-Aza-Oleanolic Acid Methyl Ester | Oleanolic Acid Methyl Ester | Oleanolic Acid |
| Melting Point | Data not available | ~201-203 °C | ~310 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | 10 mM in DMSO | Data not available | Sparingly soluble in aqueous buffers; Soluble in ethanol (B145695) (~5 mg/ml), DMSO (~3 mg/ml), and DMF (~30 mg/ml) |
| pKa | Data not available | Data not available | Data not available |
| LogP | 5.6 (Computed) | Data not available | 5.32 (Experimental) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 4-Aza-Oleanolic acid methyl ester are provided below. These are generalized protocols that can be adapted for this specific compound.
Synthesis of 4-Aza-Oleanolic Acid Methyl Ester
Caption: Plausible synthetic workflow for 4-Aza-Oleanolic acid methyl ester.
Protocol:
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Oxidative Cleavage of the A-ring: Oleanolic acid is treated with an oxidizing agent such as ozone (O₃) followed by a reductive workup, or with a Lemieux-Johnson reagent (OsO₄/NaIO₄) to cleave the double bond in the A-ring, yielding a seco-acid derivative.
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Lactam Formation: The resulting seco-acid is then subjected to reductive amination conditions, for instance, by reacting with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride), to form the aza-ring and generate the lactam, 4-Aza-Oleanolic Acid.
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Esterification: The carboxylic acid moiety at C-28 of 4-Aza-Oleanolic Acid is then esterified to the methyl ester. This can be achieved by reacting the aza-acid with methyl iodide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF.
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Purification: The final product, 4-Aza-Oleanolic acid methyl ester, is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.
Melting Point Determination
The melting point is a crucial indicator of purity.[5][6][7][8][9]
References
- 1. 4-Aza-Oleanolic acid methyl ester | C28H43NO3 | CID 21671069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antichlamydial Activity of Oleanolic Acid Aza-Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Antichlamydial Activity of Oleanolic Acid Aza-Derivatives - ProQuest [proquest.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. pennwest.edu [pennwest.edu]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
